2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
CAS No.: 918522-86-8
Cat. No.: VC16908970
Molecular Formula: C12H21NO
Molecular Weight: 195.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918522-86-8 |
|---|---|
| Molecular Formula | C12H21NO |
| Molecular Weight | 195.30 g/mol |
| IUPAC Name | 2-(1-tert-butylcyclopropyl)-4,4-dimethyl-5H-1,3-oxazole |
| Standard InChI | InChI=1S/C12H21NO/c1-10(2,3)12(6-7-12)9-13-11(4,5)8-14-9/h6-8H2,1-5H3 |
| Standard InChI Key | CNPFZRMUICNYPB-UHFFFAOYSA-N |
| Canonical SMILES | CC1(COC(=N1)C2(CC2)C(C)(C)C)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound belongs to the 4,5-dihydro-1,3-oxazole class, featuring a partially saturated oxazole ring (positions 4 and 5 are single-bonded). Key substituents include:
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A 1-tert-butylcyclopropyl group at position 2.
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4,4-dimethyl groups on the dihydro-oxazole ring.
This substitution introduces steric hindrance and electronic effects that influence reactivity and stability. Comparative analysis with structurally related oxazoles, such as 2-tert-butyl-4,4-dimethyl-5H-1,3-oxazole (CAS 90949-59-0), reveals similarities in molecular weight (estimated ~209 g/mol for the target compound) and hydrophobicity (LogP ≈ 2.1–2.5) .
Table 1: Comparative Physicochemical Data
Synthetic Methodologies
Conventional Routes
While no direct synthesis of this compound is documented, analogous oxazoles are synthesized via Robinson-Gabriel cyclization or Fischer oxazole synthesis . For example:
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Robinson-Gabriel Synthesis: Cyclodehydration of β-acylamino ketones using agents like polyphosphoric acid (PPA) or thionyl chloride (SOCl₂) . A related compound, 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS 53416-46-9), was synthesized via microwave-assisted condensation of 2-amino-2-methyl-1-propanol with 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole, followed by SOCl₂ treatment .
Green Chemistry Approaches
Recent advances emphasize microwave irradiation and flow chemistry to enhance yield and reduce waste:
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Microwave-Assisted Synthesis: Reaction times reduce from hours to minutes (e.g., 10 minutes at 80°C under reduced pressure) .
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Continuous Flow Systems: Microreactors enable precise control over exothermic steps, critical for handling volatile intermediates like thionyl chloride .
Reactivity and Functionalization
Ring-Opening Reactions
The dihydro-oxazole ring undergoes selective ring-opening under acidic or basic conditions. For instance, treatment with hydrogen chloride in ethanol cleaves the ring to form β-amino alcohols, while Grignard reagents add to the carbonyl-like position .
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